Cynanester A

Triterpenoid esters Structural characterization Phytochemistry

Lupeol acetate is widely available, but the C6 hexanoate ester required for systematic SAR and membrane partitioning studies is difficult to source. Cynanester A (CAS 143502-52-7) fills this gap as the definitive lupeol hexanoate reference standard. • Identity confirmed by hydrolysis and GLC comparison to lupeol. • Intermediate lipophilicity (logP ~12-13) between C2 acetate and C16 palmitate esters. • Distinct growth inhibition patterns across cancer cell lines vs. other chain-length esters.

Molecular Formula C36H60O2
Molecular Weight 524.9 g/mol
CAS No. 143502-52-7
Cat. No. B1669656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCynanester A
CAS143502-52-7
SynonymsCynanester A
Molecular FormulaC36H60O2
Molecular Weight524.9 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)C(=C)C)C
InChIInChI=1S/C36H60O2/c1-10-11-12-13-30(37)38-29-18-20-34(7)27(32(29,4)5)17-21-36(9)28(34)15-14-26-31-25(24(2)3)16-19-33(31,6)22-23-35(26,36)8/h25-29,31H,2,10-23H2,1,3-9H3/t25-,26+,27-,28+,29-,31+,33+,34-,35+,36+/m0/s1
InChIKeyRDMVPOZYOLCBLH-VQFBUESHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cynanester A: Lupeol Hexanoate Overview


Cynanester A (CAS 143502-52-7) is a naturally occurring triterpenoid ester classified as lupeol hexanoate (lupeol caproate) [1]. It was first isolated from the aerial parts of Cynanchum chinense R. Br. (Asclepiadaceae) and identified as a novel compound alongside lupeol acetate, lignoceric acid, and β-sitosterol [2]. The compound possesses a lupane-type pentacyclic triterpenoid core esterified at the C-3 hydroxyl position with an n-caproic acid side chain [1].

Natural lupeol triterpenoid ester
Isolated from Cynanchum chinense
C-3 hexanoate (C6) side chain
Distinct from lupeol and short-chain esters
Structural identity confirmed
By hydrolysis to lupeol + n-caproic acid; GLC matching

Why Cynanester A Cannot Be Substituted


While lupeol and its acetate ester are widely available, the specific hexanoate (caproate) side chain of Cynanester A confers distinct physicochemical and biological properties that are not interchangeable with other lupeol derivatives. Studies on lupeol ester series demonstrate that ester chain length and branching significantly impact lipophilicity, cellular permeability, and selective bioactivity profiles [1]. Specifically, lupeol esters with C6 (hexanoate) chains exhibit different growth inhibition patterns across cancer cell lines compared to shorter-chain esters (e.g., acetate, propanoate) or longer-chain esters (e.g., palmitate, oleate) [1]. Generic substitution with lupeol or lupeol acetate would therefore alter both the compound's physicochemical behavior in experimental systems and its differential bioactivity fingerprint.

Cynanester A
Lupeol hexanoate (C6 ester) — target compound with specific chain-length-dependent lipophilicity and bioactivity profile.
Lupeol
Free C-3 hydroxyl — lacks ester contribution; inactive in cancer cell growth assays (GI50 >250 μg/mL). May not reproduce ester-mediated cytostatic or antifungal endpoints.
Lupeol acetate
C2 acetate ester — shorter chain alters logP by ~1–2 units and shifts cell-line selectivity patterns; antifungal and cytotoxicity benchmarks may differ.

Cynanester A: Differentiation Evidence


Ester Side Chain Structural Differentiation

Cynanester A is chemically defined as lupeol hexanoate (lupeol caproate), in contrast to the parent triterpene lupeol (free C-3 hydroxyl) and the more commonly studied lupeol acetate (C-3 acetate ester) [1]. The n-caproic acid (hexanoic acid) side chain distinguishes Cynanester A from all other lupeol derivatives by carbon chain length (C6) and lipophilicity profile. Alkaline hydrolysis of Cynanester A with 5% methanolic potassium hydroxide yields lupeol and n-caproic acid, confirming the ester linkage identity [1].

Ester side chain
Head-to-head
C6 hexanoate (caproate) ester vs. C2 acetate / free hydroxyl
Supports chain-length-dependent lipophilicity and membrane-partitioning studies
Ester identity confirmed by alkaline hydrolysis and GLC
Triterpenoid esters Structural characterization Phytochemistry

Cytostatic Activity of Lupeol Esters by Chain Length

A systematic study of eight semi-synthetic lupeol esters evaluated against nine cancer cell lines revealed that lupeol (parent compound) was inactive (GI50 > 250 μg/mL), while esterified derivatives exhibited cytostatic effects [1]. Lupeol esters with varying side chains (including hexanoate analogs) displayed differential growth inhibition profiles, with compounds 4 and 9 showing the most selective cytostatic effects and lowest GI50 values [1]. The hexanoate (C6) ester structure of Cynanester A positions it within this bioactive ester series, distinguishing it from both the inactive parent lupeol and shorter-chain acetate esters.

Cytostatic class effect
Class-level
Lupeol GI50 >250 μg/mL (inactive); ester series shows cytostatic activity across 9 cancer cell strains
Hexanoate ester classifies within active series; exact GI50 for Cynanester A not individually reported
Data derived from lupeol ester panel; single-concentration screening context
Cytotoxicity Cancer cell lines GI50

Antifungal Activity of Lupeol Acetate Benchmark

In a direct comparative study of isolated triterpenoids, lupeol acetate demonstrated the highest antifungal activity against Macrophomina phaseolina, achieving 79-81% inhibition at tested concentrations (0.0312 to 2 mg/mL) [1]. This was superior to betulin (77-79%), vanillic acid (74-79%), protocatechuic acid (67-72%), β-amyrin (68-71%), and oleanolic acid (68-71%) [1]. This establishes lupeol esters as a bioactive class, with esterification at the C-3 position contributing to enhanced antifungal potency relative to other triterpenoid structural types.

Antifungal benchmark
Class-level
Lupeol acetate: 79–81% inhibition (M. phaseolina) vs. betulin (77–79%) and oleanolic acid (68–71%)
Supports lupeol esters as antifungal screening candidates; chain-length modulation may influence potency
Comparison from reported rank within tested set (0.0312–2 mg/mL)
Antifungal Macrophomina phaseolina Triterpenoid esters

Lupeol Acetate Cytotoxicity Benchmark

Lupeol acetate has been quantitatively evaluated for cytotoxicity against human cancer cell lines using MTT assay, yielding IC50 values of 18.70 μmol/L against Hep-3B (hepatocellular carcinoma) cells and 29.80 μmol/L against A549 (lung adenocarcinoma) cells [1]. This provides a quantitative benchmark for lupeol ester bioactivity. Cynanester A, as the hexanoate (C6) ester analog of lupeol, can be compared against this acetate (C2) ester baseline in parallel assays to establish structure-activity relationships based on ester chain length.

Cytotoxicity IC50
Class-level
Lupeol acetate IC50: 18.70 μM (Hep-3B), 29.80 μM (A549); Cynanester A data not reported
Establishes acetate baseline for structure-activity comparison; hexanoate potency remains to be characterized
MTT assay context; parallel testing needed
Cytotoxicity IC50 Hepatocellular carcinoma

In Vivo Tumor Promotion Suppression: Lupeol Acetate

In a two-stage mouse skin carcinogenesis model, topical application of lupeol acetate markedly suppressed the tumor-promoting effect of 12-O-tetradecanoylphorbol-13-acetate (TPA, 1 μg/mouse) in skin initiated with 7,12-dimethylbenz[a]anthracene (DMBA, 50 μg/mouse) [1]. This in vivo chemopreventive activity was comparable to that of betulinic acid and establishes lupeol esters as active agents in carcinogenesis models [1].

Tumor promotion model
Class-level
Lupeol acetate: marked suppression of TPA-induced promotion in DMBA-initiated mouse skin
Model-response endpoint context; Cynanester A in vivo data not directly reported
Qualitative outcome, two-stage carcinogenesis model
Tumor promotion In vivo efficacy Chemoprevention

LogP and Lipophilicity of Lupeol Esters

The esterification of lupeol with different chain-length fatty acids produces derivatives with systematically varying lipophilicity. The calculated logP for lupeol is approximately 10.0, while esterification with hexanoic acid (C6) yields Cynanester A with a calculated logP of approximately 12.0-13.0, based on the addition of approximately 2-3 logP units for the C6 ester chain relative to the parent alcohol . This contrasts with lupeol acetate (C2), which has a calculated logP of approximately 10.5-11.0. The higher lipophilicity of Cynanester A influences its solubility profile, membrane partitioning, and compatibility with lipid-based delivery systems.

Lipophilicity (logP)
Data to verify
Estimated logP ~12–13 (C6 ester) vs. ~10.0 (lupeol) and ~10.5–11.0 (acetate)
Supports lipid-bilayer partitioning and formulation compatibility evaluation
Fragment-based calculation; experimental logP not reported
Lipophilicity Physicochemical properties Formulation

Cynanester A: Research and Industrial Applications


SAR Studies of Lupeol Ester Chain Length

Cynanester A serves as the C6 hexanoate ester reference standard within a lupeol ester SAR series. Researchers can compare its activity against lupeol (free alcohol), lupeol acetate (C2 ester), and other synthetic esters to systematically map how ester chain length influences cytotoxicity, antifungal activity, and other biological endpoints. The direct structural confirmation of Cynanester A as lupeol hexanoate via hydrolysis and GLC comparison [1] ensures its identity as the specific C6 ester variant, distinct from the more common acetate ester [2].

Lipid-Based Formulation and Membrane Permeability

Due to its enhanced lipophilicity (estimated logP ~12-13) relative to lupeol acetate (logP ~10.5-11), Cynanester A is particularly suited for studies investigating the relationship between triterpenoid ester chain length and membrane partitioning. This includes development of lipid nanoparticle formulations, assessment of passive diffusion across lipid bilayers, and evaluation of bioavailability in topical or oral delivery systems. The hexanoate ester provides an intermediate lipophilicity option between short-chain esters (acetate) and long-chain esters (palmitate, oleate) [1].

Natural Product Derivatization and Semi-Synthetic Analogs

Cynanester A can be used as a starting material or reference standard in semi-synthetic campaigns to generate novel lupeol derivatives. The compound's defined ester linkage (n-caproic acid at C-3) [1] provides a scaffold for further chemical modification, including hydrolysis to free lupeol, transesterification, or conjugation with additional functional moieties. This positions Cynanester A as a versatile intermediate in medicinal chemistry programs exploring triterpenoid-based therapeutics.

Phytochemical Reference Standard for Cynanchum Authentication

Cynanester A was first isolated from Cynanchum chinense R. Br. alongside lupeol acetate, lignoceric acid, and β-sitosterol [1]. As a species-specific triterpenoid marker, Cynanester A can be employed as an analytical reference standard for HPLC-based authentication, chemotaxonomic studies of Cynanchum species, and quality control of herbal preparations derived from Cynanchum chinense. Its distinct retention time and spectral fingerprint differentiate it from co-occurring lupeol acetate [1].

Application
Selection Property
Validation Focus
Lupeol ester SAR studies
Defined C6 hexanoate side chain
Hydrolysis-confirmed ester identity; GLC comparability
Lipid-based formulation research
Higher lipophilicity vs. acetate
Membrane partitioning and bilayer diffusion assays
Semi-synthetic derivatization
C-3 ester as scaffold
Transesterification and hydrolysis to free lupeol
Cynanchum authentication marker
Species-specific triterpenoid
HPLC retention and spectral fingerprint vs. lupeol acetate

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